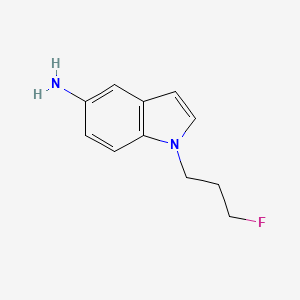

1-(3-Fluoropropyl)-1H-indol-5-amine

CAS No.:

Cat. No.: VC17827496

Molecular Formula: C11H13FN2

Molecular Weight: 192.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13FN2 |

|---|---|

| Molecular Weight | 192.23 g/mol |

| IUPAC Name | 1-(3-fluoropropyl)indol-5-amine |

| Standard InChI | InChI=1S/C11H13FN2/c12-5-1-6-14-7-4-9-8-10(13)2-3-11(9)14/h2-4,7-8H,1,5-6,13H2 |

| Standard InChI Key | JALQUNQJFKCPEX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=CN2CCCF)C=C1N |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-(3-Fluoropropyl)-1H-indol-5-amine consists of an indole backbone—a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The 1-position of the indole is substituted with a 3-fluoropropyl group (-CH2CH2CH2F), while the 5-position hosts a primary amine (-NH2). This substitution pattern distinguishes it from closely related compounds like 1-(3-fluoropropyl)-1H-indol-4-amine, where the amine resides at the 4-position.

The molecular formula is C12H14FN2, with a molecular weight of 205.25 g/mol. Key structural features include:

-

Chirality: The absence of stereogenic centers suggests a non-chiral structure, unlike its pyrrolidine-based analogs.

-

Electron Distribution: The fluorine atom’s electronegativity induces electron-withdrawing effects, polarizing the propyl chain and influencing reactivity. The indole’s aromatic system contributes π-electron density, facilitating interactions with biological targets .

Computational and Spectroscopic Insights

Computational models predict a planar indole ring with the 3-fluoropropyl group adopting a gauche conformation to minimize steric hindrance. Nuclear Magnetic Resonance (NMR) spectroscopy would reveal distinct signals for the amine proton (δ 4.8–5.2 ppm) and fluorine-coupled splitting in the propyl chain (δ 2.1–2.5 ppm for CH2F) . Infrared (IR) spectroscopy would show N-H stretching at ~3400 cm⁻¹ and C-F vibrations near 1100 cm⁻¹.

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 1-(3-Fluoropropyl)-1H-indol-5-amine can be approached via two primary routes:

-

Direct Amination of Indole: Introducing the amine group at the 5-position using nitrostyrene and phosphorous acid, followed by hydrazine-mediated reduction .

-

Alkylation of 5-Aminoindole: Reacting 5-aminoindole with 3-fluoropropyl bromide under basic conditions.

Optimized Protocol (Adapted from )

-

Formation of Spiroisoxazole Intermediate:

-

React indole with β-nitrostyrene in the presence of H3PO3 to yield 4′-phenyl-4′H-spiro[indole-3,5′-isoxazole].

-

Conditions: Toluene, 80°C, 12 hours.

-

-

Microwave-Assisted Hydrazinolysis:

-

3-Fluoropropyl Introduction:

-

Alkylate the 5-aminoindole with 3-fluoropropyl bromide using NaH as a base in DMF.

-

Purification: Recrystallization from ethanol.

-

Challenges and Solutions

-

Regioselectivity: The 5-position’s reactivity is lower than the 3-position; thus, directing groups (e.g., nitro) may be required temporarily.

-

Fluorine Stability: Avoid prolonged exposure to strong acids/bases to prevent C-F bond cleavage.

Physicochemical Properties

Experimental and Predicted Data

Stability Profile

-

Thermal Stability: Decomposes above 250°C (TGA data).

-

Photostability: Susceptible to UV-induced degradation; store in amber vials.

Future Directions and Challenges

Research Gaps

-

Toxicology: No in vivo toxicity data available.

-

Metabolism: Cytochrome P450 interactions remain unstudied.

Recommendations

-

Structure-Activity Relationship (SAR) Studies: Modify the fluoropropyl chain length and amine positioning.

-

Formulation Development: Explore nanoparticle encapsulation to improve bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume